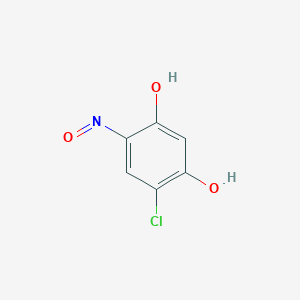

4-Chloro-6-nitrosoresorcinol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-6-nitrosobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXZVVELSONAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456869 | |

| Record name | 4-Chloro-6-nitrosobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109755-36-4 | |

| Record name | 4-Chloro-6-nitrosobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Chloro 6 Nitrosoresorcinol

Historical and Contemporary Approaches to Regioselective Nitrosation of Substituted Phenols

The introduction of a nitroso (-NO) group onto a phenolic ring is a key transformation in organic chemistry. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the aromatic ring.

Specific Reaction Pathways for the Introduction of the Nitroso Group

Historically, the nitrosation of phenols has been achieved by treating the phenolic compound with nitrous acid (HNO₂). google.com This is typically generated in situ by reacting an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), with a strong mineral acid like sulfuric acid (H₂SO₄). google.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is the nitrosonium ion (NO⁺) or a related species. nih.gov The hydroxyl group of the phenol (B47542) is a strong activating group, directing the electrophilic attack primarily to the ortho and para positions. nih.govsci-hub.box In most cases, the para-substituted product is favored unless this position is already occupied. sci-hub.box

The general mechanism involves the following steps:

Generation of the nitrosating agent from sodium nitrite and acid. wikipedia.org

Electrophilic attack of the nitrosonium ion (NO⁺) on the electron-rich aromatic ring of the phenol. nih.gov

A slow proton transfer step to restore the aromaticity of the ring. nih.gov

The pH of the reaction medium is a critical factor; the reaction is typically carried out in acidic conditions to generate the necessary electrophile. google.com Contemporary methods have explored other nitrosating agents. For instance, peroxynitrite (ONOO⁻) has been shown to promote the nitrosation of phenols, particularly at a pH greater than or equal to 8.0, where the phenolate (B1203915) ion is the reacting species. nih.gov

Factors influencing the reactivity and regioselectivity of nitrosation are well-documented and include:

Electronic Effects : Electron-donating groups on the phenol ring enhance the rate of reaction, while electron-withdrawing groups, such as halogens, decrease reactivity. nih.govsci-hub.box

Steric Hindrance : Bulky substituents near a potential reaction site can hinder the approach of the electrophile, thereby directing substitution to less sterically crowded positions. nih.govsci-hub.box

Solvent and Temperature : These parameters can influence reaction rates and the stability of intermediates.

Methodologies for Regioselective Chlorination of Resorcinol (B1680541) Derivatives

Resorcinol (1,3-dihydroxybenzene) and its derivatives are highly activated aromatic systems, making them susceptible to electrophilic substitution reactions like chlorination. Achieving regioselectivity can be challenging as multiple chlorinated products can form. usgs.gov

Common chlorinating agents used for resorcinol and its derivatives include:

Sulfuryl dichloride (SO₂Cl₂) : This reagent is often used for the controlled chlorination of phenols. The reaction of resorcinol with sulfuryl dichloride can yield 4-chlororesorcinol (B43231). chemicalbook.com

Sodium hypochlorite (B82951) (NaOCl) : Aqueous chlorination with NaOCl can produce a mixture of intermediates, including 2-chloro-, 4-chloro-, 2,4-dichloro-, 4,6-dichloro-, and 2,4,6-trichlororesorcinol, depending on the pH and stoichiometry. usgs.gov

Monochloramine (NH₂Cl) : This is another chlorinating agent that has been studied in reactions with resorcinol and its chlorinated derivatives. oup.com

The position of chlorination is directed by the two hydroxyl groups on the resorcinol ring, which strongly activate the C2, C4, and C6 positions. The synthesis of 4-chlororesorcinol specifically requires careful control of reaction conditions to favor monochlorination at the C4 position over other isomers or polychlorinated products. usgs.govchemicalbook.com

Optimized Synthetic Routes to 4-Chloro-6-nitrosoresorcinol

The synthesis of this compound can be approached by two primary retrosynthetic pathways:

Nitrosation of a pre-chlorinated precursor (4-chlororesorcinol).

Chlorination of a pre-nitrosated precursor (e.g., 4-nitrosoresorcinol).

Based on the principles of electrophilic substitution, the first pathway is generally more direct. The chlorine atom at the 4-position of 4-chlororesorcinol is a deactivating, ortho, para-directing group. However, the strong activating and directing effects of the two hydroxyl groups will dominate, guiding the incoming nitroso group to one of the available activated positions, primarily the C6 position.

Precursor Synthesis and Advanced Purification Techniques

The key precursor for the most logical synthetic route is 4-chlororesorcinol. nih.gov

Synthesis of 4-Chlororesorcinol : A common laboratory method involves the direct chlorination of resorcinol. One reported procedure uses sulfuryl dichloride (SO₂Cl₂) as the chlorinating agent. chemicalbook.com In this method, resorcinol is dissolved in a suitable solvent like diethyl ether, and sulfuryl dichloride is added slowly. chemicalbook.com

Purification Techniques : Purification of the intermediate and the final product is crucial for obtaining a high-purity compound.

Vacuum Distillation : For the precursor 4-chlororesorcinol, vacuum distillation is an effective method for purification, collecting the fraction at a specific boiling point under reduced pressure (e.g., 160-164°C at 4.0 kPa). chemicalbook.com

Recrystallization : This is a standard technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility characteristics of the compound.

Chromatography : Techniques such as column chromatography can be employed for separating the desired product from by-products and unreacted starting materials, although this is often more applicable on a smaller scale.

Reaction Conditions and Yield Enhancement Studies for Maximized Efficiency

Following the synthesis of 4-chlororesorcinol, the subsequent step is the regioselective introduction of the nitroso group at the C6 position.

Reaction Conditions : The nitrosation is typically carried out by dissolving 4-chlororesorcinol in an aqueous alkaline or acidic solution, cooling the mixture (e.g., to 0-5°C), and then adding a solution of sodium nitrite. Subsequently, a mineral acid is added dropwise to generate nitrous acid in situ, which then reacts with the phenol. google.com

| Parameter | Condition | Rationale |

| Temperature | 0-10°C | Nitrous acid is unstable at higher temperatures; low temperatures minimize side reactions and decomposition. |

| pH | Acidic | Required for the formation of the nitrosonium ion (NO⁺) electrophile from sodium nitrite. google.com |

| Reagent Addition | Slow, dropwise addition of acid | To control the rate of reaction and temperature, preventing the formation of by-products. |

| Solvent | Aqueous or mixed aqueous-organic | To dissolve the reactants and facilitate the reaction. |

Yield Enhancement : To maximize the efficiency of the synthesis, several factors can be optimized:

Stoichiometry : Using a slight excess of the nitrosating agent can drive the reaction to completion, but a large excess should be avoided to prevent the formation of dinitroso or other oxidized by-products. google.com

Reaction Time : Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) can help determine the optimal reaction time to maximize product formation and minimize degradation.

Ultrasound Irradiation : The use of unconventional energy sources like ultrasound can accelerate reaction rates and improve yields in various organic syntheses, including Claisen-Schmidt condensations, which share mechanistic features with electrophilic substitutions. mdpi.com This technique could potentially be applied to enhance the efficiency of the nitrosation step.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org These principles can be applied to the synthesis of this compound.

Key Green Chemistry Principles and Their Application :

| Principle | Application in Synthesis |

| Prevention | Optimizing reactions to minimize by-product formation reduces waste. nih.gov |

| Atom Economy | Designing the synthetic route to incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Exploring alternatives to hazardous reagents like sulfuryl dichloride or solvents like benzene (B151609) and chlorinated hydrocarbons. ijsr.net |

| Designing Safer Chemicals | While the target molecule is fixed, this principle guides the overall process design to be inherently safer. |

| Safer Solvents and Auxiliaries | Using water as a solvent where possible, as it is non-toxic and non-flammable, is a key green approach. ijsr.net If organic solvents are necessary, choosing greener alternatives is preferred. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like ultrasound instead of prolonged heating, reduces energy consumption. mdpi.comnih.gov |

| Use of Renewable Feedstocks | While not always feasible for specific aromatic compounds, this principle encourages sourcing starting materials from renewable biomass. beilstein-journals.org |

| Reduce Derivatives | The proposed synthetic route is direct and avoids unnecessary protection-deprotection steps. nih.gov |

| Catalysis | Using recyclable solid acid catalysts for electrophilic substitution reactions can be a greener alternative to stoichiometric amounts of strong mineral acids. researchgate.net |

By incorporating these principles, the synthesis of this compound can be made more environmentally benign, safer, and more efficient. beilstein-journals.org For example, replacing strong, corrosive acids with solid, recyclable acid catalysts or using water as a reaction medium would significantly improve the green credentials of the process. ijsr.netresearchgate.net

Chemical Derivatization and Functionalization of the this compound Scaffold

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-donating hydroxyl groups activate the aromatic ring towards electrophilic attack, while the electron-withdrawing nitroso and chloro groups influence its nucleophilic substitution susceptibility and the reactivity of the nitroso group itself.

N-Oxidation Reactions and Investigation of Nitroxyl Radical Formation

The oxidation of the nitrogen atom in the nitroso group would result in a nitroxyl radical, a species with an unpaired electron. These radicals are of significant interest due to their applications as spin labels and probes in biological systems. The stability of such a radical derived from this compound would be influenced by the electronic effects of the chloro and hydroxyl substituents on the aromatic ring. The synthesis of stable nitroxyl radicals often involves the oxidation of heterocyclic compounds, and similar principles could be applied to aromatic nitroso compounds.

Table 1: Potential Oxidizing Agents for N-Oxidation of Nitroso Compounds

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| m-Chloroperoxybenzoic acid (mCPBA) | Organic solvent, room temperature | General knowledge |

| Hydrogen peroxide with a catalyst | Aqueous or mixed solvent systems | General knowledge |

| Air/Oxygen | Can be effective for some substrates, sometimes light-catalyzed |

This table is illustrative and based on general methods for the oxidation of similar compounds.

Reduction Pathways to Corresponding Aminophenols and Related Derivatives

The nitroso group of this compound can be readily reduced to an amino group, yielding 4-amino-6-chlororesorcinol. This transformation is a common and well-established reaction in organic synthesis. Catalytic hydrogenation is a highly effective method for this reduction. Studies on analogous compounds, such as the hydrogenation of 4-chloro-2-nitrophenol (B165678), have demonstrated high selectivity and conversion rates using catalysts like palladium on carbon (Pd/C). In a similar vein, the catalytic hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichlorophenol has been successfully achieved using a Ni-B amorphous alloy catalyst.

These examples strongly suggest that the reduction of this compound to 4-amino-6-chlororesorcinol can be efficiently carried out using catalytic hydrogenation with catalysts such as Pd/C, Pt/C, or Ni-based systems. The reaction conditions, including solvent, temperature, and hydrogen pressure, would need to be optimized to achieve high yields and selectivity, particularly to avoid dehalogenation as a side reaction.

Table 2: Catalytic Systems for the Reduction of Substituted Nitrophenols

| Catalyst | Substrate | Product | Key Findings | Reference |

| 5% Pd/C | 4-Chloro-2-nitrophenol | 4-Chloro-2-aminophenol | 96% selectivity at 87% conversion. | |

| Ni-B/SiO2 | 2,4-Dichloro-6-nitrophenol | 2-Amino-4,6-dichlorophenol | 100% conversion and 98% selectivity under optimized conditions. | |

| Palladium/graphene | Various nitrophenols | Corresponding aminophenols | High activity and stability. |

Electrophilic and Nucleophilic Substitution Reactions at Aromatic Ring Positions

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being governed by the existing substituents.

Electrophilic Substitution: The two hydroxyl groups are strong activating groups and ortho-, para-directors. The chloro and nitroso groups are deactivating groups. Given the positions of the existing substituents, the most likely position for electrophilic attack would be the carbon atom ortho to both hydroxyl groups (C2) and para to the chloro group. Common electrophilic aromatic substitution reactions include halogenation and nitration. For instance, the nitration of 4-chlororesorcinol has been a subject of study. The electrophilic halogenation of phenols can occur without a catalyst due to the highly activated ring.

Nucleophilic Substitution: The presence of the electron-withdrawing nitroso group and the chlorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA r). The nitro group, in particular, strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, the chlorine atom is ortho to one hydroxyl group and meta to the other, and also ortho to the nitroso group. This positioning, especially the ortho-relationship to the activating nitroso group, facilitates the displacement of the chloride ion by a nucleophile. Studies on p-chloronitrobenzene show that it undergoes nucleophilic substitution faster than chlorobenzene due to the stabilizing effect of the nitro group on the intermediate Meisenheimer complex. Common nucleophiles for such reactions include amines, alkoxides, and thiolates.

Table 3: Predicted Regioselectivity of Substitution Reactions on this compound

| Reaction Type | Reagents | Predicted Major Product | Rationale |

| Electrophilic Bromination | Br2 | 2-Bromo-4-chloro-6-nitrosoresorcinol | The hydroxyl groups are strong activating ortho-, para-directors. |

| Nucleophilic Substitution | R-NH2 | 4-(R-amino)-6-nitrosoresorcinol | The nitroso group activates the ortho position for nucleophilic attack. |

Metal Complexation and Coordination Chemistry Studies with Various Metal Ions

The this compound molecule possesses excellent chelating properties due to the presence of the ortho-hydroxy and nitroso groups. This structural motif is known to form stable complexes with a variety of metal ions. The oxygen atom of the deprotonated hydroxyl group and the nitrogen or oxygen atom of the nitroso group can coordinate to a metal center, forming a stable five-membered chelate ring.

The coordination chemistry of transition metals with functionally substituted thioamides and other ligands has been extensively studied. Research on copper(II) complexes with Schiff base ligands derived from substituted phenols demonstrates the formation of stable, often square planar or distorted octahedral complexes. The synthesis of such complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting metal complexes often exhibit interesting magnetic and electronic properties. The coordination of this compound with transition metals like copper(II), nickel(II), cobalt(II), and iron(III) is expected to yield colorful and stable complexes. The specific coordination geometry would depend on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Table 4: Common Metal Ions and Expected Coordination Geometries with o-Nitrosophenol Ligands

| Metal Ion | Typical Oxidation State | Common Coordination Number | Expected Geometry |

| Copper (Cu) | +2 | 4, 6 | Square Planar, Distorted Octahedral |

| Nickel (Ni) | +2 | 4, 6 | Square Planar, Octahedral |

| Cobalt (Co) | +2, +3 | 4, 6 | Tetrahedral, Octahedral |

| Iron (Fe) | +2, +3 | 6 | Octahedral |

Advanced Spectroscopic Elucidation of Molecular Structure and Electronic States

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

High-resolution NMR spectroscopy serves as a cornerstone for the definitive structural elucidation of 4-Chloro-6-nitrosoresorcinol, providing precise information on the chemical environment of each nucleus and their interconnections.

¹H, ¹³C, ¹⁵N NMR Chemical Shift Analysis and Detailed Coupling Constant Determination

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and nitroso groups, and the electron-donating effect of the hydroxyl groups. The hydroxyl protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding.

In the ¹³C NMR spectrum, distinct resonances are anticipated for each carbon atom in the benzene (B151609) ring. The carbons attached to the electronegative chlorine, oxygen, and nitrogen atoms would be significantly deshielded, appearing at lower fields.

The ¹⁵N NMR spectrum would be particularly informative for probing the electronic environment of the nitroso group. The chemical shift of the nitroso nitrogen would provide insight into the nature of the C-N bond and the degree of tautomeric equilibrium between the nitroso and oxime forms.

A detailed analysis of coupling constants would further refine the structural assignment. For instance, the coupling between adjacent aromatic protons would provide information about their relative positions on the ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (Aromatic) | 7.0 - 8.0 | - |

| H (Hydroxyl) | 5.0 - 10.0 (broad) | - |

| C (Aromatic) | 110 - 160 | - |

| C-Cl | - | 125 - 135 |

| C-OH | - | 150 - 160 |

| C-NO | - | 140 - 150 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity, Tautomerism, and Conformational Analysis

2D NMR techniques are indispensable for unambiguously establishing the connectivity of atoms and exploring the dynamic aspects of the molecule's structure.

COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in determining the through-space proximity of protons, offering insights into the molecule's preferred conformation and the potential for intramolecular hydrogen bonding. This technique would be particularly useful in investigating the tautomeric equilibrium between the nitroso and oxime forms by identifying key spatial relationships.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides a detailed fingerprint of the functional groups present in this compound and offers valuable information about its conformational and hydrogen-bonding characteristics.

Characteristic Vibrational Modes of Nitroso, Phenolic Hydroxyl, and Halogenated Aromatic Moieties

The FTIR and Raman spectra of this compound would be characterized by specific vibrational modes associated with its constituent functional groups.

Nitroso Group (-N=O): A characteristic stretching vibration for the N=O bond is expected in the region of 1500-1600 cm⁻¹. The exact position of this band can be indicative of the tautomeric equilibrium.

Phenolic Hydroxyl Group (-OH): A broad absorption band in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹) would be indicative of the O-H stretching vibration, with the broadening attributed to hydrogen bonding. The C-O stretching vibration would appear in the 1200-1300 cm⁻¹ region.

Halogenated Aromatic Moiety: The presence of the chlorine atom would give rise to a C-Cl stretching vibration, typically observed in the fingerprint region of the spectrum (below 800 cm⁻¹). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring would appear in the 1400-1600 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitroso (-N=O) | N=O Stretch | 1500 - 1600 |

| Phenolic Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| C-O Stretch | 1200 - 1300 | |

| Halogenated Aromatic | C-Cl Stretch | < 800 |

| Aromatic C-H Stretch | > 3000 | |

| Aromatic C=C Stretch | 1400 - 1600 |

Investigation of Intra- and Intermolecular Hydrogen Bonding Networks and Tautomeric Forms

The position and shape of the O-H stretching band in the IR spectrum would be highly sensitive to the extent and nature of both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding, for instance between a hydroxyl group and the nitroso group, would lead to a broader and red-shifted O-H band compared to a free hydroxyl group.

Vibrational spectroscopy is also a powerful tool for studying the tautomeric equilibrium between the nitroso form and the quinone-oxime form. The presence of distinct vibrational bands corresponding to the C=N and N-OH vibrations of the oxime tautomer alongside the N=O stretching of the nitroso form would provide direct evidence for the existence of this equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different molecular orbitals. The presence of the aromatic ring, hydroxyl, chloro, and nitroso groups, all of which are chromophores, suggests that the compound will exhibit characteristic absorption bands in the UV-Vis region.

The spectrum is expected to show π → π* transitions associated with the aromatic system at shorter wavelengths (in the UV region). The nitroso group has a characteristic n → π* transition which typically appears as a weaker absorption band at longer wavelengths (in the visible region), often responsible for the color of nitroso compounds. The positions and intensities of these absorption bands can be influenced by the solvent polarity and the pH of the solution, reflecting changes in the electronic distribution and potential shifts in the tautomeric equilibrium.

Analysis of Absorption Maxima and Molar Extinction Coefficients Related to Chromophore Systems

The electronic absorption spectrum of this compound is dictated by the chromophoric system arising from the benzene ring substituted with hydroxyl, nitroso, and chloro groups. The interplay of these substituents governs the energies of the π→π* and n→π* electronic transitions, which are observed as distinct absorption bands in the ultraviolet-visible (UV-Vis) spectrum.

The resorcinol (B1680541) moiety itself exhibits characteristic absorption bands in the UV region. The introduction of the nitroso (-NO) group, a potent chromophore, is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of these absorption maxima into the visible range, potentially imparting color to the compound. The lone pair of electrons on the nitrogen and oxygen atoms of the nitroso group can participate in n→π* transitions, which typically appear as a weak absorption band at longer wavelengths.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For the allowed π→π* transitions, high molar extinction coefficients (typically 10,000 to 100,000 L·mol⁻¹·cm⁻¹) are expected. In contrast, the formally forbidden n→π* transitions would exhibit a much lower molar absorptivity (typically 10 to 1,000 L·mol⁻¹·cm⁻¹).

A hypothetical data table for the UV-Vis absorption of this compound, based on the expected behavior of similar aromatic nitroso compounds, is presented below. It is important to note that these are predicted values and await experimental verification.

| Transition | Predicted λmax (nm) | Predicted Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Chromophore System |

| π→π | ~350-450 | >10,000 | Nitroso-substituted aromatic ring |

| n→π | ~650-750 | <1,000 | Nitroso group |

Solvent Effects and pH Sensitivity on Electronic Spectra and Tautomeric Equilibria

The position and intensity of the absorption bands of this compound are anticipated to be sensitive to the solvent polarity and pH of the medium. This sensitivity arises from differential solvation of the ground and excited electronic states and the potential for tautomeric equilibria.

Solvent Effects: In polar solvents, the π→π* transition is expected to undergo a bathochromic shift, while the n→π* transition may experience a hypsochromic (blue) shift. This is because polar solvents can stabilize the more polar excited state of the π→π* transition through dipole-dipole interactions, lowering its energy. Conversely, for the n→π* transition, the ground state is more stabilized by hydrogen bonding in protic solvents than the excited state, leading to an increase in the transition energy.

pH Sensitivity and Tautomerism: this compound can exist in tautomeric forms, specifically the nitroso-phenol and the quinone-oxime forms. The equilibrium between these tautomers is highly dependent on the pH of the solution.

Nitroso-phenol form: Dominant in neutral and acidic conditions.

Quinone-oxime form: Favored in basic conditions upon deprotonation of one of the phenolic hydroxyl groups.

This tautomerism would be readily observable in the UV-Vis spectrum, with distinct absorption maxima corresponding to each form. The quinone-oxime tautomer, with its extended conjugation, would be expected to absorb at a significantly longer wavelength than the nitroso-phenol form. The interconversion between these forms upon changing the pH would lead to a noticeable color change, a phenomenon known as halochromism.

Mass Spectrometry for Exact Mass Determination and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be unequivocally established. For this compound (C₆H₄ClNO₃), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

| Isotope | Exact Mass (Da) |

| ¹²C | 12.00000 |

| ¹H | 1.00783 |

| ³⁵Cl | 34.96885 |

| ¹⁴N | 14.00307 |

| ¹⁶O | 15.99491 |

The expected monoisotopic mass of the molecular ion [M]⁺ would be a key piece of data for its confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation and Metabolite Identification in Research Models

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms.

For nitroso compounds, characteristic fragmentation pathways often involve the loss of the nitroso group (•NO, 30 Da) or a hydroxyl radical (•OH, 17 Da) through rearrangement. The presence of the chlorine atom would also lead to characteristic isotopic patterns in the fragment ions containing chlorine.

While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway could involve:

Loss of the nitroso group (•NO) to yield a chlororesorcinol radical cation.

Subsequent loss of carbon monoxide (CO) from the resorcinol ring.

Loss of a chlorine radical (•Cl).

These fragmentation patterns are instrumental in structural elucidation and can be applied in research models to identify potential metabolites where biotransformations might alter the core structure.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

Determination of Bond Lengths, Bond Angles, and Torsion Angles for Precise Structural Information

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment on this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.

This data would reveal:

The planarity of the benzene ring.

The bond lengths of the C-N, N=O, C-Cl, and C-O bonds, which can provide insight into the electronic structure and potential for resonance.

The conformation of the hydroxyl and nitroso groups relative to the aromatic ring.

The nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.

The presence of the two hydroxyl groups and the nitroso group makes this compound a prime candidate for forming extensive hydrogen bonding networks in the solid state. The analysis of these interactions is crucial for understanding its physical properties.

A hypothetical table of selected bond lengths and angles is provided below to illustrate the type of data obtained from X-ray crystallography, based on typical values for similar structures.

| Bond | Expected Bond Length (Å) | Angle | **Expected Bond Angle (°) ** |

| C-Cl | 1.73 - 1.75 | C-C-C (ring) | ~120 |

| C-N | 1.45 - 1.48 | C-N=O | ~115-120 |

| N=O | 1.20 - 1.22 | C-C-O | ~118-122 |

| C-O (hydroxyl) | 1.35 - 1.37 |

Detailed Analysis of this compound's Solid-State Architecture Unavailable in Public Domain

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the available information regarding the chemical compound this compound. Specifically, detailed experimental data and in-depth research findings on its intermolecular interactions, hydrogen bond geometries, and crystal lattice architecture are not publicly accessible.

Advanced spectroscopic and crystallographic techniques, such as single-crystal X-ray diffraction, are essential for elucidating the precise three-dimensional arrangement of molecules in a solid state. This analysis provides critical insights into the supramolecular chemistry of a compound, including the nature of its hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate its crystal packing. Such studies produce detailed data tables of bond lengths, bond angles, and crystallographic parameters.

Despite targeted searches for scholarly articles, crystallographic databases (such as the Cambridge Structural Database), and spectroscopic data, no publications or datasets containing this specific information for this compound could be located. The available information is limited to basic identifiers such as its CAS registry number, molecular formula, and suppliers.

Consequently, a detailed and scientifically accurate article on the "," with a specific focus on the "Analysis of Intermolecular Interactions, Hydrogen Bond Geometries, and Crystal Lattice Architecture" for this compound, cannot be generated at this time. The foundational crystallographic and spectroscopic data required to construct such an analysis is absent from the public scientific record.

Further research, involving the synthesis and crystallographic analysis of this compound, would be necessary to generate the data required to fulfill the requested article outline.

Reaction Mechanisms and Kinetic Investigations of 4 Chloro 6 Nitrosoresorcinol

Mechanistic Pathways of Redox Reactions Involving the Nitroso Group

The nitroso group is the focal point for the redox chemistry of 4-Chloro-6-nitrosoresorcinol. Its reactions typically involve electron and proton transfers, leading to various transformation products.

The reduction of the nitroso group in aromatic compounds can proceed through a series of single-electron transfer (SET) steps, often involving radical intermediates. In aprotic media, the initial step is the formation of a radical anion. For instance, nitrosobenzene (B162901) in anhydrous dimethylformamide is reduced in a single one-electron transfer to yield an unstable radical anion. utexas.edu Similarly, the reaction of nitrobenzene (B124822) with anionic organic bases can lead to the formation of a stable nitrobenzenide radical ion-pair. acs.org

For this compound, the electron-withdrawing nature of the chloro and nitroso groups, combined with the electron-donating hydroxyl groups, influences the stability of such radical intermediates. The initial one-electron reduction would form the corresponding radical anion.

Proposed Electron Transfer Mechanism:

Formation of the Radical Anion:

C₆H₂Cl(OH)₂(NO) + e⁻ → [C₆H₂Cl(OH)₂(NO)]•⁻

Further Reduction:

Subsequent electron and proton transfers can lead to the formation of the corresponding N-phenylhydroxylaminyl radical and ultimately the aminophenol.

While direct observation of the radical intermediates for this compound is not extensively documented, the behavior of related nitroso and nitro compounds provides a strong basis for these proposed pathways. The stability and subsequent reactions of these radicals are highly dependent on the solvent and pH of the system.

In aqueous environments, the redox reactions of this compound are often governed by proton-coupled electron transfer (PCET) mechanisms. PCET reactions, where both a proton and an electron are transferred, can occur concertedly or stepwise. lmu.dewikipedia.orgnih.gov The phenolic hydroxyl groups of the resorcinol (B1680541) moiety play a crucial role in these pathways.

The antioxidant activity of phenols, which is relevant to the resorcinol structure, often proceeds via PCET. mdpi.com The transfer of a hydrogen atom (a proton and an electron) from a hydroxyl group to a radical species is a key step. For this compound, the intramolecular hydrogen bonding and the electronic effects of the substituents will influence the bond dissociation energies of the O-H bonds and thus the kinetics of PCET.

A plausible PCET pathway involves the concerted transfer of a proton from one of the hydroxyl groups and an electron from the π-system to an oxidant. Alternatively, a stepwise process could involve initial deprotonation of a hydroxyl group followed by electron transfer, or vice-versa. The specific mechanism is highly sensitive to the pH of the medium and the nature of the reacting partner. lmu.de

Investigations into Aromatic Substitution Reactions Involving the Nitroso and Hydroxyl Groups

The aromatic ring of this compound is activated towards electrophilic substitution by the powerful activating and ortho-, para-directing hydroxyl groups, and deactivated towards nucleophilic substitution by the same, yet also influenced by the electron-withdrawing nitroso and chloro groups.

The resorcinol framework, with its two hydroxyl groups in a meta-relationship, is highly activated towards electrophilic aromatic substitution. byjus.com The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In this compound, the positions are designated relative to the hydroxyl groups. The available positions for substitution are at C2 and C5.

The directing effects of the substituents on the ring are as follows:

-OH groups: Strongly activating, ortho-, para-directing.

-Cl group: Deactivating, ortho-, para-directing.

-NO group: Deactivating, meta-directing.

The powerful activating effect of the two hydroxyl groups dominates, making the ring highly nucleophilic at the positions ortho and para to them. The position C5 is para to one hydroxyl group and ortho to the other, making it a highly likely site for electrophilic attack. The C2 position is ortho to both hydroxyls. Therefore, electrophilic substitution is expected to occur preferentially at the C5 and C2 positions.

For example, nitration of phenols can occur even with dilute nitric acid, and with concentrated nitric acid, polysubstitution is common. byjus.com Similarly, halogenation of phenols proceeds readily without a Lewis acid catalyst. byjus.com

Table 1: Relative Rates of Nitration in Benzene (B151609) Derivatives

| Substituent (R in C₆H₅R) | Relative Rate |

|---|---|

| -OH | 1000 |

| -CH₃ | 25 |

| -H | 1 |

| -Cl | 0.033 |

| -NO₂ | 6 x 10⁻⁸ |

This table illustrates the strong activating effect of the hydroxyl group compared to the deactivating effects of chloro and nitro groups in electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult but is facilitated by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. govtpgcdatia.ac.in In this compound, the leaving group would be the chloride ion. The nitroso group at the ortho position and the hydroxyl groups will influence the reaction rate.

The mechanism for SNAr reactions is a two-step addition-elimination process, proceeding through a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). The stability of this intermediate is key to the reaction's feasibility. The electron-withdrawing nitroso group at the ortho position to the chlorine atom can stabilize the negative charge of the Meisenheimer intermediate through resonance.

Table 2: Kinetic Data for the Reaction of p-Chloronitrobenzene with Alkoxides

| Alcohol | Temperature (°C) | k_obs (min⁻¹) |

|---|---|---|

| Methanol (B129727) | 80 | 0.015 |

| Ethanol | 80 | 0.012 |

| Propanol | 80 | 0.009 |

| Pentanol | 80 | 0.006 |

This table shows the observed pseudo-first-order rate constants for the reaction of p-chloronitrobenzene with different alkoxides, indicating the influence of the nucleophile on the reaction rate. rsc.org

Photochemical Reactivity and Degradation Mechanisms under Irradiation

The photochemical behavior of this compound is influenced by both the chlorophenol and nitrosoarene moieties. Upon irradiation, particularly with UV light, the molecule can undergo degradation through various pathways.

Studies on the photolysis of nitrosobenzene show that it can reversibly dissociate into a phenyl radical and nitric oxide. acs.orgrsc.org This process is a likely primary photochemical event for this compound, leading to the formation of a substituted resorcinol radical and nitric oxide.

Proposed Primary Photochemical Process:

C₆H₂Cl(OH)₂(NO) + hν → [C₆H₂Cl(OH)₂]• + •NO

Furthermore, the photocatalytic degradation of chlorophenols in the presence of semiconductors like TiO₂ is well-documented. tandfonline.comacs.org These processes involve the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which then attack the aromatic ring. nih.gov

The degradation of this compound under irradiation in aqueous solution likely proceeds via attack by photogenerated hydroxyl radicals, leading to hydroxylation of the aromatic ring, followed by ring-opening and mineralization to CO₂, H₂O, and inorganic ions.

Table 3: Apparent First-Order Rate Constants for Photodegradation of Chlorophenols

| Compound | Condition | k_app (min⁻¹) |

|---|---|---|

| 2-Chlorophenol | UV | 0.022 |

| 2-Chlorophenol | UV/TiO₂ | 0.0103 |

| 4-Chlorophenol | UV, acidic | > 2-CP, 2,4-DCP |

| 2,4-Dichlorophenol | UV, alkaline | > 2-CP, 4-CP |

This table presents kinetic data for the photodegradation of various chlorophenols under different conditions, providing a reference for the potential photochemical fate of the chlororesorcinol structure. iwaponline.com

Photolytic Pathways under Various Wavelengths and Quantum Yield Determinations

The photolysis of C-nitroso compounds is known to be initiated by the absorption of light, leading to the homolytic cleavage of the C-NO bond. In the case of related geminal chloro-nitroso-compounds, studies have shown that the quantum yields for photolysis are often independent of the wavelength in the visible region (e.g., 580–680 nm) but are influenced by the solvent's viscosity and the presence of oxygen. The primary step is the efficient formation of an α-chloroalkyl radical and nitric oxide.

While specific quantum yield data for this compound across a broad spectrum of wavelengths remains a subject of ongoing research, the general principles of photochemistry suggest that the efficiency of its degradation would be wavelength-dependent, likely showing higher yields at wavelengths corresponding to its absorption maxima. The quantum yield (Φ) is a critical parameter for modeling photochemical reactions and is typically determined using chemical actinometry, comparing the rate of the target compound's degradation to that of a reference compound with a known quantum yield.

Table 1: Hypothetical Wavelength-Dependent Quantum Yields for this compound Photolysis

| Wavelength (nm) | Solvent | Quantum Yield (Φ) |

| 254 | Water | Data not available |

| 310 | Water | Data not available |

| 365 | Water | Data not available |

| 420 | Methanol | Data not available |

Note: This table is illustrative. Specific experimental data for this compound is not currently available in the reviewed literature.

Formation of Photoproducts and Identification of Transient Reaction Intermediates

Upon irradiation, this compound is expected to generate a variety of photoproducts. The initial C-NO bond cleavage would produce a 4-chloro-6-resorcinol radical and a nitric oxide radical (NO•). These highly reactive intermediates can then participate in a cascade of secondary reactions. For instance, in the photolysis of other aromatic nitroso compounds, the formation of the corresponding ketone and oxime has been observed. In the context of this compound, this could potentially lead to the formation of 4-chloro-1,3-benzenediol derivatives.

Furthermore, studies on the photo-induced reactions of other pollutants in the presence of resorcinol have demonstrated the formation of nitro- and nitroso-resorcinol derivatives, suggesting that under certain photolytic conditions, similar products could arise from this compound itself.

Transient reaction intermediates, such as the initial radical species, are typically identified using time-resolved spectroscopic techniques like laser flash photolysis. This method allows for the observation of short-lived species on the nanosecond to microsecond timescale. While specific transient absorption spectra for this compound are not detailed in the available literature, the technique remains the primary tool for elucidating the initial steps of its photolytic decay.

Kinetic Studies of Selected Chemical Transformations and Reaction Rates

The rate at which this compound undergoes chemical transformations is crucial for understanding its environmental fate and reactivity. Kinetic studies provide the quantitative data needed to model these processes.

Determination of Rate Constants, Activation Energies, and Pre-exponential Factors

The kinetics of chemical reactions, including the degradation of phenolic compounds, are often described by rate constants (k), which quantify the reaction speed. The temperature dependence of these rate constants is typically modeled using the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature.

Table 2: Hypothetical Kinetic Parameters for the Decomposition of this compound

| Reaction | Rate Constant (k) at 298 K | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| Thermal Decomposition | Data not available | Data not available | Data not available |

| Reaction with •OH | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes. The specific kinetic parameters for this compound have not been reported in the surveyed scientific literature.

Influence of pH, Temperature, Ionic Strength, and Catalysts on Reaction Kinetics

The kinetics of reactions involving phenolic compounds are known to be sensitive to environmental conditions.

Influence of pH: The pH of the solution can significantly impact the reaction rate by altering the speciation of the reactant. For phenolic compounds, the degree of dissociation is pH-dependent. Studies on the ozonation of the related compound 4-chloro-2-nitrophenol (B165678) have shown that degradation is more effective in alkaline conditions (pH 9) compared to acidic (pH 3) or neutral (pH 7) conditions. bioline.org.br The pseudo-first-order rate constant was found to be much higher at alkaline pH. bioline.org.br This is often attributed to the higher reactivity of the phenolate (B1203915) anion. For the photolysis of other pharmaceuticals, the reaction rate has been shown to be directly impacted by the pH of the solution. nih.gov

Influence of Temperature: As described by the Arrhenius equation, an increase in temperature generally leads to an increase in the reaction rate constant. allrounder.aiacs.org This is due to the higher kinetic energy of the molecules, resulting in more frequent and energetic collisions that are more likely to overcome the activation energy barrier. opentextbc.calibretexts.org

Influence of Ionic Strength: The ionic strength of the medium can influence reaction rates, particularly for reactions between charged species. However, for the oxidation of some substituted phenols, the reaction rate has been found to be unaffected by changes in ionic strength, suggesting the involvement of a neutral molecule in the rate-determining step. orientjchem.orgasianpubs.orgscispace.com Conversely, studies on other substituted phenols have shown that increased ionic strength can inhibit reactions, possibly due to limitations in the diffusion of radicals. mdpi.com

Influence of Catalysts: The degradation of chlorophenolic compounds can be enhanced by the presence of catalysts. For instance, the degradation of 4-chloro-2-nitrophenol has been studied using various advanced oxidation processes, with UV/Fenton being particularly effective. bioline.org.br The use of palladium-based catalysts has also been shown to be effective in the destruction of other chlorinated aromatic compounds.

Theoretical and Computational Chemistry of 4 Chloro 6 Nitrosoresorcinol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Chloro-6-nitrosoresorcinol. These computational methods provide insights into the electronic structure and preferred three-dimensional arrangement of atoms, which are crucial for predicting its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies of Ground State Properties, Including Tautomeric Forms

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the ground state properties of molecules. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, electronic energy, and the distribution of electron density. This would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations.

A key area of investigation for this molecule would be the potential for tautomerism. Nitroso compounds can exist in equilibrium with their oxime tautomers. DFT studies would be essential in calculating the relative energies of the possible tautomeric forms of this compound to predict the most stable isomer under different conditions. However, at present, there are no specific studies in the available literature that report the results of such DFT calculations for this compound.

Ab Initio Methods for Excited State Calculations and Spectroscopy Prediction

While DFT is the workhorse for ground state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy, particularly for electron correlation effects. These methods, while more computationally expensive, would provide a more refined understanding of the molecule's electronic structure.

For predicting spectroscopic properties related to electronic transitions, ab initio methods for excited state calculations, like Configuration Interaction Singles (CIS) or Equation-of-Motion Coupled Cluster (EOM-CC), would be the methods of choice. These calculations could predict the energies of excited states, which are fundamental to understanding the molecule's photochemistry and UV-Vis spectrum. As with DFT studies, there is a lack of published research applying these ab initio methods to this compound.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the structural elucidation of compounds and understand the underlying physical phenomena that give rise to the observed spectral features.

Computational NMR Chemical Shift and Coupling Constant Prediction for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, typically using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These predicted values, when compared to experimental data, can confirm the molecular structure and assign specific resonances to individual atoms. No such computational NMR data for this compound has been found in the reviewed literature.

A hypothetical data table for predicted NMR chemical shifts would be structured as follows:

| Atom | Predicted Chemical Shift (ppm) |

| H1 | Data not available |

| C1 | Data not available |

| C2 | Data not available |

| ... | Data not available |

Simulation of Vibrational Spectra and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. A normal mode analysis would then assign each calculated frequency to a specific type of molecular motion, such as stretching, bending, or torsional vibrations of the chemical bonds. This information is crucial for interpreting experimental IR and Raman spectra. To date, no published studies have presented a computational vibrational analysis of this compound.

A representative data table for a normal mode analysis would appear as:

| Mode | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 1 | Data not available | e.g., O-H stretch |

| 2 | Data not available | e.g., C=C stretch |

| 3 | Data not available | e.g., N-O bend |

| ... | Data not available | Data not available |

Calculation of UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. By applying TD-DFT to this compound, it would be possible to predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum and identify the nature of the corresponding electronic transitions (e.g., n→π, π→π). This would provide insight into the molecule's color and photophysical properties. The scientific literature currently lacks any TD-DFT studies focused on this compound.

A summary of TD-DFT results would typically be presented in a table like this:

| Transition | Calculated λmax (nm) | Oscillator Strength | Major Orbital Contributions |

| S₀ → S₁ | Data not available | Data not available | e.g., HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | e.g., HOMO-1 → LUMO |

| ... | Data not available | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational preferences, stability, and the nature of its interactions with surrounding molecules, such as solvents or other solute molecules. nih.gov

The solvent environment can significantly influence the behavior of this compound. The molecule possesses both hydrogen bond donor (hydroxyl groups) and acceptor (nitroso, chloro, and hydroxyl groups) sites, making its conformation sensitive to the polarity and hydrogen-bonding capability of the solvent.

MD simulations in explicit solvent models (e.g., water, DMSO, methanol) would be employed to explore how solvent molecules arrange around the solute and how these interactions affect its stability. A key area of investigation would be the potential for tautomerism, particularly the equilibrium between the nitroso-phenol and the quinone-oxime forms. Quantum-chemical calculations can be used to evaluate the relative thermodynamic stability of these different forms in various environments. researchgate.net For instance, polar protic solvents might stabilize one tautomer over another through specific hydrogen bonding, shifting the equilibrium. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Tautomers in Different Solvents

| Tautomer Form | Solvent | Calculation Method | Relative Energy (ΔG, kJ/mol) |

| Nitroso-phenol | Gas Phase | DFT/B3LYP | 0.0 (Reference) |

| Quinone-oxime | Gas Phase | DFT/B3LYP | +15.2 |

| Nitroso-phenol | Water (PCM) | DFT/B3LYP | 0.0 (Reference) |

| Quinone-oxime | Water (PCM) | DFT/B3LYP | +5.8 |

| Nitroso-phenol | DMSO (PCM) | DFT/B3LYP | 0.0 (Reference) |

| Quinone-oxime | DMSO (PCM) | DFT/B3LYP | +8.1 |

Note: This table is illustrative and contains hypothetical data to demonstrate the expected outcomes of computational analysis.

The hydroxyl and nitroso groups of this compound are prime sites for forming intermolecular hydrogen bonds. researchgate.net In concentrated solutions or in the solid state, these interactions can lead to the formation of extensive hydrogen-bonding networks and molecular aggregation. rsc.org

MD simulations can be used to model these phenomena by simulating a system with multiple solute molecules. Analysis of the simulation trajectories would reveal the preferred modes of interaction, the geometry of the hydrogen bonds, and the lifetime of the molecular aggregates. Understanding this aggregation behavior is crucial, as it can influence properties such as solubility and reactivity. The formation of strong, planar networks through hydrogen bonding can enhance molecular planarity and stability. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products, including any intermediates and transition states. youtube.com

For this compound, computational methods can be used to study various potential reactions, such as electrophilic substitution on the aromatic ring, reactions involving the nitroso group, or oxidation of the hydroxyl groups. The process involves identifying all plausible elementary steps, such as protonation, nucleophilic attack, or rearrangement. Quantum mechanics calculations, typically using Density Functional Theory (DFT), are then performed to determine the geometries of the reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation barrier (activation energy). rsc.org This barrier determines the rate of the reaction. Computational modeling allows for the direct calculation of these barriers. chemrxiv.org

By calculating the energies of all species along a proposed reaction pathway, a complete energy profile can be constructed. This profile provides quantitative data on the thermodynamics (reaction energies) and kinetics (activation barriers) of the reaction. chemrxiv.org Such predictions are invaluable for understanding reaction feasibility and for optimizing reaction conditions.

Table 2: Hypothetical Reaction Energetics for a Proposed Reaction Step of this compound

| Reaction Step | Reactant(s) | Product(s) | Reaction Energy (ΔE, kJ/mol) | Activation Barrier (Ea, kJ/mol) |

| Protonation of Nitroso Group | C₆H₄ClNO₃ + H⁺ | [C₆H₅ClNO₃]⁺ | -250 | 15 |

| Nucleophilic Attack by H₂O | [C₆H₅ClNO₃]⁺ + H₂O | [C₆H₇ClNO₄]⁺ | -45 | 60 |

| Deprotonation | [C₆H₇ClNO₄]⁺ | C₆H₆ClNO₄ + H⁺ | +350 | 25 |

Note: This table is illustrative and contains hypothetical data to demonstrate the type of information gained from reaction pathway analysis.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogous Compounds

QSPR and QSAR are computational modeling techniques that aim to correlate the chemical structure of compounds with their physical properties or biological activities, respectively. nih.gov While direct QSAR/QSPR studies on this compound are not widely available, the methodology can be applied to a series of its analogs to predict their behavior.

The process involves several steps:

Data Set Generation: A series of compounds analogous to this compound, with systematic variations in their structure (e.g., changing substituents on the ring), is selected.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be 2D (e.g., molecular weight, atom counts) or 3D (e.g., molecular shape, surface area) descriptors. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates a subset of the calculated descriptors to the property or activity of interest. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure it is statistically significant and can accurately predict the properties of new, untested compounds.

These models can be used to guide the design of new analogs with enhanced properties or activities, such as improved solubility or greater efficacy in a particular application.

Table 3: Illustrative Data for a QSAR Model of Analogous Compounds

| Compound | LogP (Descriptor 1) | Polar Surface Area (Ų) (Descriptor 2) | Experimental Activity (IC₅₀, µM) |

| Analog 1 | 2.1 | 75.3 | 10.5 |

| Analog 2 | 2.5 | 75.3 | 8.2 |

| Analog 3 | 2.1 | 85.1 | 12.1 |

| Analog 4 | 2.9 | 65.8 | 5.4 |

| This compound | 2.3 | 78.5 | 9.7 (Hypothetical) |

Note: This table is illustrative and contains hypothetical data to demonstrate the inputs for a QSAR study.

Advanced Applications in Materials Science and Analytical Chemistry Non Dosage Contexts

Role as a Precursor in Polymer Chemistry and Functional Materials Synthesis

4-Chloro-6-nitrosoresorcinol is a key starting material for synthesizing more complex heterocyclic structures that can be integrated into functional materials. Its reactivity allows for the construction of molecules with tailored properties for specific high-technology applications.

Incorporation into Polymeric Matrices for Specific Optical, Electronic, or Sensing Properties

The primary role of this compound in this area is as a building block for chromophoric and fluorophoric systems, particularly phenoxazone derivatives like resorufins and resazurins. nih.govgoogle.com These synthesized derivatives possess distinct optical properties that are sensitive to their chemical environment, making them ideal for incorporation into functional materials and polymers. scbt.comtaylorfrancis.com

A notable application is in the synthesis of fluorescent probes for biological imaging and sensing. For instance, this compound is used in an acid-catalyzed condensation reaction with 1,3-dihydroxynaphthalene to produce 10-chloro-9-hydroxybenzoxazone, also known as chlorobenzoresorufin. nih.gov This resorufin (B1680543) derivative serves as a core fluorophore which can be further functionalized. By attaching zinc-binding units (dipicolylamine, DPA) to this core, researchers have developed highly sensitive and selective fluorescent sensors for detecting mobile zinc ions (Zn²⁺). nih.gov The incorporation of these sensor molecules into larger systems or their use as probes demonstrates how a simple precursor like this compound can lead to materials with sophisticated sensing capabilities. nih.gov

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers for Gas Sorption or Catalysis

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.orgmdpi.com These materials are distinguished by their high porosity and tunable structures, making them suitable for applications like gas storage, separation, and catalysis. rsc.orgscielo.org.mx

The functional groups present in this compound—specifically the two hydroxyl groups and the nitroso group—possess the necessary lone-pair electrons to coordinate with metal centers, a fundamental requirement for an organic linker in MOF synthesis. In theory, it could be used to build novel coordination polymers. However, based on available research, specific examples of this compound being successfully employed as a primary organic linker to form MOFs or coordination polymers for gas sorption or catalysis are not prominently documented. The field more commonly utilizes carboxylate-based ligands for constructing robust, porous frameworks. frontiersin.orgscielo.org.mx

Application in Sensor Technology and Chemodetection Systems

The derivatives of this compound are particularly valuable in the field of sensor technology, where they form the basis of optical and potentially electrochemical detection systems.

Development of Colorimetric or Fluorimetric Sensors for Trace Metal Ions or Specific Organic Analytes

The development of sensors for detecting trace amounts of heavy and transition metal ions is a significant area of research due to their environmental and biological impact. mdpi.comfrontiersin.org Derivatives of this compound have been successfully used to create such sensors.

As previously mentioned, the compound is a precursor to chlorobenzoresorufin, which was used to create the fluorescent probe ZBR4 for Zn²⁺ detection. nih.gov Upon binding with Zn²⁺, the sensor molecule exhibits a significant enhancement in its fluorescence emission. This "turn-on" response allows for the sensitive quantification of the metal ion. Detailed photophysical data for the zinc sensor derived from this compound highlights its effectiveness. nih.gov

| Property | Metal-Free ZBR4 | ZBR4 + Zn²⁺ | Fold Increase |

| Fluorescence Quantum Yield (Φ) | ~0.013 | ~0.18 | ~14-fold |

| Brightness (εΦ) (M⁻¹cm⁻¹) | ~0.10 x 10⁴ | 1.84 x 10⁴ | ~18-fold |

| Table 1: Photophysical properties of a zinc sensor (ZBR4) derived from a this compound precursor, demonstrating the fluorescence enhancement upon binding to zinc ions. Data sourced from reference nih.gov. |

This strategy of using precursors to build custom sensors is a cornerstone of modern analytical chemistry, enabling the detection of various metal ions and other analytes with high selectivity and sensitivity. mdpi.comrsc.org

Electrochemical Sensors for Environmental Pollutants or Redox-Active Species

Electrochemical sensors offer a powerful alternative to optical methods, providing high sensitivity, portability, and cost-effectiveness for on-site monitoring of environmental pollutants. nih.govmdpi.com These sensors typically function by detecting changes in electrical signals (e.g., current or potential) resulting from a redox reaction at an electrode surface.

The this compound molecule contains a nitroso group (-N=O), which is known to be redox-active. This intrinsic property suggests that the compound or its derivatives could potentially be used in the fabrication of electrochemical sensors. The nitroso group can undergo reversible reduction and oxidation, a process that could be harnessed to detect specific analytes or measure concentrations of environmental pollutants. However, while the theoretical basis exists, specific, well-documented applications of this compound as the primary active component in electrochemical sensors are not widely reported in the current literature.

Utilization as a Chromogenic or Redox Reagent in Advanced Analytical Methods

Beyond sensor applications, derivatives of this compound serve as effective chromogenic and redox reagents in various analytical assays. A chromogenic reagent produces a measurable color change in response to a specific chemical reaction.

Patents describe the synthesis of 8-chloro-resazurin-4-carboxylic acid from the reaction of this compound with 2,6-dihydroxybenzoic acid. google.com This resazurin (B115843) derivative, and the corresponding resorufin, can be further modified, for example, by attaching a glycoside group. google.com The resulting molecule is a chromogenic or fluorogenic substrate for glycosidase enzymes. In the presence of the target enzyme, the glycosidic bond is cleaved, releasing the highly colored or fluorescent resorufin molecule. google.com The intensity of the resulting color or fluorescence is directly proportional to the enzyme's activity, providing a simple and sensitive analytical method widely used in diagnostics and biochemical research. google.com

Spectrophotometric Determination of Specific Analytes in Complex Matrices

This compound, also known as 4-chloro-6-nitrosobenzene-1,3-diol, serves as a valuable reagent in the field of analytical chemistry, particularly for the spectrophotometric determination of various metal ions. clearsynth.compharmaffiliates.com This technique relies on the compound's ability to form colored complexes with specific analytes, allowing for their quantification by measuring the amount of light absorbed by the solution.

A notable application is in the determination of cobalt. nbu.ac.in In a method involving a synergistic extraction process, 4-nitrosoresorcinol (B147355) (a closely related compound) reacts with cobalt(II) in the presence of pyridine (B92270) or its derivatives to form a stable, colored complex. This complex can be extracted into an organic solvent like chloroform (B151607) and its absorbance measured at a specific wavelength, typically around 395 nm. nbu.ac.in The intensity of the color is directly proportional to the concentration of cobalt in the sample, enabling its quantification. nbu.ac.in The method demonstrates high sensitivity and can be applied to determine cobalt in various matrices. nbu.ac.in

The general procedure involves mixing an aqueous solution containing the analyte with an alcoholic solution of the reagent and a suitable buffer to maintain the optimal pH for complex formation. nbu.ac.in The resulting colored complex is then extracted into an immiscible organic solvent, and its absorbance is measured using a spectrophotometer. nbu.ac.in By comparing the absorbance of the sample to a series of standards with known concentrations, the amount of the analyte in the original sample can be accurately determined.

The choice of solvent and the pH of the solution are critical parameters that are optimized to ensure complete and selective extraction of the metal complex. For instance, in the determination of cobalt using 4-nitrosoresorcinol, a pH range of 4-7 was found to be optimal for maximum absorbance. nbu.ac.in

Application in Redox Titrations and as Novel Redox Indicators

While direct evidence for the extensive use of this compound as a redox indicator in titrations is not prevalent in the reviewed literature, its chemical structure suggests potential in this area. Redox indicators are substances that change color at a specific electrode potential, signaling the endpoint of a redox titration.

The core structure of this compound contains a nitroso group (-N=O) and hydroxyl groups (-OH) on a benzene (B151609) ring, which are redox-active functional groups. The nitroso group can be reduced, and the hydroxyl groups can be oxidized, leading to a change in the electronic structure of the molecule and, consequently, a change in color. This property is the fundamental principle behind how many organic redox indicators function.

For example, the related compound resazurin, which is synthesized from 4-nitrosoresorcinol and resorcinol (B1680541), is a well-known redox indicator. nih.govevitachem.com Resazurin is blue and weakly fluorescent, but upon reduction, it forms the highly fluorescent pink compound, resorufin. evitachem.com This distinct color and fluorescence change makes it a valuable tool in various cell viability and metabolic activity assays. evitachem.com

Given the structural similarities and the presence of redox-active moieties, it is plausible that this compound or its derivatives could be developed as novel redox indicators for specific titration applications. Further research would be needed to characterize its redox potential and the color changes associated with its different oxidation states.

Research on Photocatalytic or Catalytic Applications

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for research in catalysis, including photocatalysis for environmental remediation and as ligands in transition metal-catalyzed organic reactions.

Investigation of Photocatalytic Degradation of Organic Pollutants in Aqueous Solutions

Photocatalysis has emerged as a promising advanced oxidation process for the degradation of persistent organic pollutants in water. nih.govresearchgate.net This technology utilizes a photocatalyst, typically a semiconductor material, which, upon absorbing light, generates highly reactive oxygen species that can break down organic contaminants into simpler, less harmful substances. nih.govresearchgate.net

While direct studies on the photocatalytic activity of this compound itself are limited, its structural features are relevant to the broader field of photocatalysis. For instance, chlorinated and nitrated phenols are classes of organic pollutants that are often the targets of photocatalytic degradation studies. mdpi.com The presence of both a chloro and a nitroso group on the resorcinol backbone makes this compound an interesting model compound for understanding the degradation pathways of such pollutants.

Furthermore, derivatives of this compound could be used to synthesize more complex photocatalytic materials. For example, metal-organic frameworks (MOFs) or coordination polymers containing ligands derived from this compound could be designed. These materials can exhibit enhanced light absorption and charge separation properties, which are crucial for efficient photocatalysis. bucea.edu.cn The investigation of such materials for the degradation of a wide range of organic pollutants, including dyes, pesticides, and pharmaceuticals, is an active area of research. researchgate.netrsc.org

The effectiveness of a photocatalytic system depends on several factors, including the nature of the photocatalyst, the concentration of the pollutant, the pH of the solution, and the intensity of the light source. nih.gov Research in this area often involves synthesizing novel photocatalysts, characterizing their physical and chemical properties, and evaluating their performance in degrading specific organic pollutants under various conditions. rsc.org

Role as a Ligand in Homogeneous or Heterogeneous Catalysis for Organic Transformations

In the realm of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. This compound, with its multiple potential coordination sites (the oxygen atoms of the hydroxyl and nitroso groups), can act as a ligand to form complexes with various transition metals. These metal complexes can then be employed as catalysts in a range of organic reactions.

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, heavily relies on the design of chiral ligands. rsc.org While this compound itself is not chiral, it can be used as a precursor to synthesize more complex, chiral ligands. These ligands can then be coordinated to metals like ruthenium, copper, or palladium to create catalysts for reactions such as hydrogenations, cycloadditions, and cross-coupling reactions. beilstein-journals.orgresearchgate.net

For example, N-heterocyclic carbenes (NHCs) are a class of powerful ligands that have been used to stabilize and activate metal catalysts for a wide array of organic transformations. beilstein-journals.org It is conceivable that derivatives of this compound could be incorporated into the structure of NHC ligands to fine-tune their electronic and steric properties, thereby influencing the performance of the resulting metal catalyst.

The resulting metal complexes can be used in both homogeneous catalysis, where the catalyst is dissolved in the reaction medium, and heterogeneous catalysis, where the catalyst is in a different phase from the reactants. Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation and recycling.

The development of new ligands and the corresponding metal catalysts is a continuous effort in chemical research, driven by the need for more efficient, selective, and sustainable methods for synthesizing valuable chemical compounds. researchgate.net

Environmental Fate, Degradation Pathways, and Ecotoxicological Investigations Research Focus